(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide
Description
This compound is a quinazoline-based small molecule featuring a substituted anilino group at position 4, a (3S)-oxolan-3-yl ether at position 7, and a hydroxybut-2-enamide side chain at position 4. Key structural attributes include:
- Quinazoline core: A heterocyclic scaffold common in EGFR inhibitors.
- (3S)-Oxolan-3-yloxy group: Enhances solubility and influences binding conformation.
- 4-hydroxybut-2-enamide side chain: Provides a reactive α,β-unsaturated carbonyl system for covalent binding to cysteine residues in kinase domains.
Properties
Molecular Formula |
C22H20ClFN4O4 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide |
InChI |
InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1 |
InChI Key |
XZMUSENASPIMAT-YUKKFKLSSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CO |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound typically involves the following key steps:
- Formation of the quinazoline core substituted at positions 4, 6, and 7.
- Introduction of the 3-chloro-4-fluoroanilino substituent at position 4 via nucleophilic aromatic substitution.
- Attachment of the (3S)-oxolan-3-yl (tetrahydrofuran) ether group at position 7.
- Coupling of the 4-hydroxybut-2-enamide side chain at position 6 or via amide bond formation.
The synthetic routes are generally carried out under mild to moderate heating in alcoholic solvents such as isopropyl alcohol, often in the presence of bases or amine catalysts to promote substitution and coupling reactions.
Key Reaction Conditions and Yields
Detailed Procedure Example
Preparation of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline intermediate:
- Mix equimolar amounts of 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropyl alcohol.
- Heat the mixture under reflux at 90°C with stirring for 2 to 3 hours.
- Monitor reaction progress via thin-layer chromatography (TLC) using chloroform/methanol (9:1) as mobile phase.
- Upon completion, cool the reaction mixture to room temperature; the product precipitates out.
- Filter the solid, wash with cold isopropanol, and dry to obtain the intermediate with approximately 82% yield.
Purification and Characterization
- Products are typically isolated by filtration after precipitation.
- Washing with cold isopropanol and sometimes ether removes impurities.
- Purity is confirmed by liquid chromatography-mass spectrometry (LC-MS), often exceeding 99%.
- Nuclear magnetic resonance (NMR) spectroscopy data confirm the structure and stereochemistry.
Challenges and Optimization
- Maintaining the stereochemistry at the oxolanyl (tetrahydrofuran) substituent is critical.
- Controlling the E-configuration of the hydroxybut-2-enamide side chain requires mild reaction conditions.
- Use of inert atmosphere (nitrogen) and appropriate bases (e.g., N-ethyl-N,N-diisopropylamine) improves yield and purity.
- Reaction times vary from 2 to 8 hours depending on step and reagents.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Core Quinazoline Formation
The quinazoline scaffold is typically synthesized via cyclization reactions. A common approach involves:
-
Condensation of anthranilic acid derivatives with nitriles or amidines under acidic or basic conditions.
-
Cyclodehydration of 2-aminobenzamide intermediates using agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) .
For this compound, the quinazoline ring likely forms early in the synthesis, providing a platform for subsequent functionalization.
Etherification with (3S)-Oxolan-3-yloxy
The oxolane ether group at the 7-position is installed through:
-
Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple (3S)-oxolan-3-ol to the quinazoline hydroxyl group.
-
SN2 Displacement : If a leaving group (e.g., chloride) is present at the 7-position, reaction with (3S)-oxolan-3-ol under basic conditions (e.g., NaH) .
Hydroxy Group Reactivity
The 4-hydroxy group in the side chain can undergo:
-
Esterification : With acyl chlorides or anhydrides under basic conditions.
-
Oxidation : To a ketone using mild oxidizing agents (e.g., Dess-Martin periodinane) .
Comparative Reaction Pathways
The table below compares synthetic strategies for analogous quinazoline derivatives:
Stability and Degradation Pathways
-
Hydrolysis : The enamide bond is susceptible to acidic/basic hydrolysis, necessitating anhydrous conditions during synthesis .
-
Oxidative Degradation : The hydroxybutenamide side chain may oxidize under strong oxidizing conditions, requiring inert atmosphere storage .
-
Thermal Stability : Decomposition observed above 200°C, limiting high-temperature reactions .
Synthetic Challenges and Optimizations
-
Stereochemical Integrity : The (3S)-oxolane configuration requires chiral resolution or asymmetric synthesis techniques .
-
Regioselectivity : Ensuring substitution occurs at the 4- and 7-positions of the quinazoline demands precise stoichiometry and catalysts .
-
Yield Improvements : Multi-step sequences often have cumulative yields below 20%, necessitating chromatographic purification at each step .
Scientific Research Applications
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide is a complex organic molecule with a quinazoline core structure, suggesting potential applications in medicinal chemistry and drug development. The presence of functional groups like chloro, fluoro, and hydroxy enhances its interaction with biological targets. Studies utilizing computer-aided prediction tools have indicated that the compound may exhibit a broad spectrum of biological activities based on its structural characteristics.
Potential Applications
The potential applications of This compound include:
- Drug development
- Medicinal chemistry
Structural Similarities
Several compounds share structural similarities with This compound , making them relevant for comparison:
- N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine
- N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)
- benzoic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets, using techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Chemical Data
The chemical data of (2E)-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-hydroxy-2-butenamide :
- Analyte Name: (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((3S)-tetrahydro-3-furanyl)oxy)-6-quinazolinyl)-4-hydroxy-2-butenamide
- CAS Number: 2121530-37-6
- Molecular Formula: C22 H20 Cl F N4 O4
- Molecular Weight: 458.87
- Accurate Mass: 458.116
- SMILES: OC\C=C\C(=O)Nc1cc2c(Nc3ccc(F)c(Cl)c3)ncnc2cc1O[C@H]4CCOC4
- InChI: InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1
- IUPAC: this compound
Improved Process
Mechanism of Action
The mechanism of action of (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these effects may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties
†Calculated based on molecular formula C₃₁H₂₉ClFN₅O₃ ; *Afatinib’s molecular weight derived from C₃₂H₃₃ClFN₅O₅.
Pharmacological Implications
- Target vs. Afatinib: The hydroxy group in the target compound may reduce cellular uptake compared to Afatinib’s dimethylamino group but could improve metabolic stability by avoiding N-demethylation pathways .
- Quinoline vs. Quinazoline Cores: Quinazolines generally exhibit higher EGFR selectivity due to better fit in the ATP-binding pocket, whereas quinolines (e.g., compound 6o ) show broader kinase inhibition.
- Substituent Effects : The (3S)-oxolan-3-yloxy group in the target compound and Afatinib improves water solubility compared to ethoxy or bromo substituents in analogs .
Biological Activity
The compound (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide is a complex organic molecule that belongs to the quinazoline class of compounds. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The structural formula of the compound is as follows:
This compound features:
- A quinazoline core which is known for various biological activities.
- Functional groups such as chloro , fluoro , and hydroxy that enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits potential against various cancer cell lines through apoptosis induction and cell cycle arrest. |
| Antimicrobial | Demonstrates activity against a range of bacterial strains, likely through inhibition of bacterial growth mechanisms. |
| Kinase Inhibition | Inhibits specific kinases involved in cancer progression, potentially leading to reduced tumor growth. |
Case Studies
- Anticancer Activity : A study investigating the anticancer properties of related quinazoline derivatives reported IC50 values in the nanomolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
- Antimicrobial Efficacy : Research on similar quinazoline compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes effectively.
- Kinase Inhibition : The compound has been analyzed for its inhibitory effects on tyrosine kinases, particularly those related to HER2 signaling pathways. Preliminary data suggest that it may act as a competitive inhibitor, offering a new avenue for targeted cancer therapies.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it prevents substrate phosphorylation, disrupting signaling pathways crucial for cancer cell survival and proliferation.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar agents, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Chloroanilino)-2-methylquinazoline | Similar quinazoline core | Anticancer |
| 7-Fluoroquinazoline | Fluorinated quinazoline | Antimicrobial |
| N-(4-Hydroxybutyl)quinazoline | Hydroxybutyl modification | Kinase inhibition |
The distinct combination of halogenated aniline and oxolan moieties in this compound suggests unique pharmacological profiles that may lead to enhanced efficacy and reduced side effects compared to other quinazolines.
Q & A
Q. How should impurity profiles be characterized to meet ICH Q3A/B standards?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
